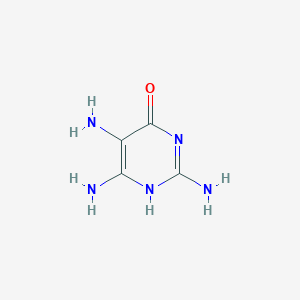

6-Hydroxy-2,4,5-triaminopyrimidine

Description

Properties

IUPAC Name |

2,4,5-triamino-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5O/c5-1-2(6)8-4(7)9-3(1)10/h5H2,(H5,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYEYEGBZVSWYPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(NC1=O)N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

39267-74-8 (unspecified sulfate) | |

| Record name | 6-Hydroxy-2,4,5-triaminopyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001004757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3061396 | |

| Record name | 2,5,6-Triamino-4(1H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004-75-7 | |

| Record name | 4-Hydroxy-2,5,6-triaminopyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1004-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxy-2,4,5-triaminopyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001004757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1004-75-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9313 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4(3H)-Pyrimidinone, 2,5,6-triamino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5,6-Triamino-4(1H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5,6-triaminopyrimidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.478 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5,6-TRIAMINO-4(1H)-PYRIMIDINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FR001FJW89 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Hydroxy-2,4,5-triaminopyrimidine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxy-2,4,5-triaminopyrimidine (6-OH-TAP) is a multifaceted pyrimidine derivative of significant interest in medicinal chemistry and drug development. Its structural similarity to endogenous purines allows it to serve as a crucial intermediate in the synthesis of various biologically active molecules, including antivirals and chemotherapeutics. This guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of 6-OH-TAP, with a particular focus on its sulfate salt, the most common commercially available form.

Part 1: Physicochemical Properties

This compound is typically a white to off-white or slight yellow crystalline powder.[1][2] It is sparingly soluble in water but soluble in DMSO.[3] The sulfate salt form demonstrates enhanced water solubility, which is advantageous for its use in laboratory and biological studies.[4]

Core Identification and Properties

| Property | Value | Source(s) |

| IUPAC Name | 2,4,5-triamino-1H-pyrimidin-6-one | [4][5] |

| Synonyms | 2,5,6-Triamino-4-pyrimidinol, 2,4,5-Triamino-6-hydroxypyrimidine, TAHP | [3] |

| CAS Number | 1004-75-7 (Free Base) | [3][6] |

| 35011-47-3 (Sulfate) | [1][4] | |

| 1603-02-7 (Sulfate) | [7][8] | |

| 39267-74-8 (Sulfate) | [1][9] | |

| 1266615-54-6 (Sulfate Hydrate) | [1] | |

| Molecular Formula | C₄H₇N₅O (Free Base) | [3][10] |

| C₄H₉N₅O₅S (Sulfate Salt) | [4] | |

| Molecular Weight | 141.13 g/mol (Free Base) | [3][10] |

| 239.21 g/mol (Sulfate Salt) | [1][7] | |

| Appearance | White to off-white/slight yellow powder | [1][2] |

| Melting Point | 242 °C (decomposes) (Free Base) | [6] |

| ≥300 °C (Sulfate Salt) | [11] | |

| pKa (Predicted) | 10.48 ± 0.50 | [3] |

| Solubility | Sparingly soluble in water (Free Base), Soluble in DMSO | [3] |

Spectroscopic Data

While comprehensive, publicly available spectra are limited, predicted ¹H and ¹³C NMR data are noted in some chemical databases.[3] For the isotopically labeled this compound-¹³C₂,¹⁵N, Sulfate, the IUPAC name is given as 2,6-diamino-5-(¹⁵N)azanyl-(5,6-¹³C₂)1H-pyrimidin-4-one;sulfuric acid.[9] The SMILES representation for the sulfate salt is C1(=C(N=C(NC1=O)N)N)N.OS(=O)(=O)O.[4]

Tautomerism

A critical chemical feature of 6-OH-TAP is its existence in tautomeric forms. The primary equilibrium is between the 6-hydroxy (enol) form and the 6-oxo (keto) form, scientifically referred to as 2,4,5-triamino-1,6-dihydropyrimidin-6-one.[1][12] X-ray crystallography studies have shown that in the solid state, particularly as the sulfate salt, the keto form is predominant.[1][12] This tautomerism is crucial as it influences the molecule's hydrogen bonding capabilities and its interactions with biological targets.

Caption: Keto-enol tautomerism of this compound.

Part 2: Synthesis and Purification

The primary and most established industrial synthesis of 6-OH-TAP is through the catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine (DAHNP).[11] This method is favored for its efficiency and cleaner reaction profile compared to older methods that used reducing agents like sodium sulfide or iron powder, which generated significant environmental waste.[13]

Experimental Protocol: Catalytic Hydrogenation of DAHNP

This protocol is a synthesis of procedures described in various patents and publications.[11][13]

Materials:

-

2,4-diamino-6-hydroxy-5-nitrosopyrimidine (DAHNP)

-

Deionized Water

-

Palladium on activated charcoal (5 wt. % Pd/C) or other noble metal catalyst (e.g., Platinum, Ruthenium)[11]

-

Hydrogen gas (H₂)

-

Sodium hydroxide (NaOH) solution

-

Sulfuric acid (H₂SO₄)

Procedure:

-

Slurry Preparation: A suspension of DAHNP is prepared in an aqueous medium within a suitable high-pressure reactor. The concentration can range from 0.4 to 3.0 moles per liter.[11]

-

pH Adjustment (Optional but Recommended): While the reaction can proceed under neutral conditions, adjusting the initial pH to a range of 3 to 8.5 can be beneficial.[11]

-

Catalyst Addition: The noble metal catalyst (e.g., 5% Pd/C) is added to the slurry.

-

Hydrogenation: The reactor is sealed, purged, and pressurized with hydrogen gas, typically between 3 and 150 bar, with a preferred range of 10 to 60 bar.[11] The reaction mixture is heated to a temperature between 50°C and 150°C (preferably 70-120°C) with vigorous stirring.[11]

-

Reaction Monitoring: The reaction progress is monitored by the cessation of hydrogen uptake.

-

Post-Hydrogenation pH Adjustment: After the reaction is complete, an aqueous solution of a base, such as sodium hydroxide, is added to dissolve the 2,4,5-triamino-6-hydroxypyrimidine product.[11]

-

Catalyst Removal: The hot solution is filtered to remove the solid catalyst.

-

Precipitation of the Sulfate Salt: The filtrate is then acidified with sulfuric acid to precipitate the this compound sulfate.

-

Isolation and Drying: The precipitate is collected by filtration, washed with cold water and ethanol, and then dried to yield the final product.

Caption: Workflow for the synthesis of 6-OH-TAP Sulfate.

Part 3: Biological Significance and Mechanism of Action

6-OH-TAP and its derivatives exhibit a range of biological activities, making them valuable scaffolds in drug discovery.

Mechanism of Action

The biological effects of 6-OH-TAP are believed to stem from several mechanisms:

-

Enzyme Inhibition: As a pyrimidine analog, it can act as an inhibitor of enzymes involved in nucleotide metabolism, thereby disrupting cellular processes.[1][2] While specific enzyme targets are not extensively documented in publicly available literature, related triaminopyrimidine compounds have been shown to be potent inhibitors of enzymes like caspase-1, suggesting a potential area of investigation for 6-OH-TAP.[14]

-

Riboswitch Binding: There is evidence to suggest that 6-OH-TAP can bind to riboswitch domains.[1] Riboswitches are structured non-coding RNA elements in mRNA that can bind to small molecule metabolites and regulate gene expression. By acting as a riboswitch agonist, 6-OH-TAP could modulate the expression of genes crucial for bacterial survival or other cellular functions.[1]

-

Precursor for Bioactive Molecules: Historically, it was demonstrated that 6-OH-TAP can be condensed with formic acid to synthesize guanine, a fundamental component of nucleic acids.[12] This highlights its role as a key building block for purine analogs with potential therapeutic applications.

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Buy this compound sulfate | 35011-47-3 [smolecule.com]

- 5. jk-sci.com [jk-sci.com]

- 6. echemi.com [echemi.com]

- 7. 6-羟基-2,4,5-三氨基嘧啶 硫酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. scbt.com [scbt.com]

- 9. This compound-13C2,15N, Sulfate [lgcstandards.com]

- 10. This compound | 1004-75-7 [chemicalbook.com]

- 11. US5101031A - Preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitroso-pyrimidine - Google Patents [patents.google.com]

- 12. 4-Hydroxy-2,4,5-triaminopyrimidine - Wikipedia [en.wikipedia.org]

- 13. CN102399194A - Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate - Google Patents [patents.google.com]

- 14. Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]

2,4,5-Triamino-6-hydroxypyrimidine CAS number 1004-75-7

An In-Depth Technical Guide to 2,4,5-Triamino-6-hydroxypyrimidine (CAS 1004-75-7)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2,4,5-Triamino-6-hydroxypyrimidine, a pivotal chemical intermediate in pharmaceutical research and development. Designed for researchers, chemists, and drug development professionals, this document delves into the compound's synthesis, characterization, applications, and handling, grounding all information in established scientific literature and field-proven methodologies.

Introduction: A Cornerstone Intermediate

2,4,5-Triamino-6-hydroxypyrimidine (TAHP), particularly in its more stable sulfate salt form, is a critical building block in the synthesis of numerous biologically significant molecules.[1] Its primary importance lies in its role as a direct precursor to the purine ring system, making it an indispensable starting material for the large-scale production of antiviral drugs like Acyclovir and Ganciclovir, as well as the anti-anemia drug, Folic Acid.[2][3][4]

The structure, featuring a pyrimidine core with three amino groups and a hydroxyl group, offers a versatile scaffold for a variety of chemical transformations.[1] This guide will explore the synthesis of this high-value intermediate, its analytical validation, and its strategic application in the synthesis of therapeutic agents.

Physicochemical and Structural Characteristics

TAHP is most commonly handled as its sulfate salt (CAS 35011-47-3) due to its enhanced stability. The free base is registered under CAS 1004-75-7.[5][6] It typically appears as a yellow-beige or white to off-white crystalline powder.[7][8] A key characteristic is its high decomposition temperature, reflecting its thermal stability.

Table 1: Physicochemical Properties of 2,4,5-Triamino-6-hydroxypyrimidine and its Sulfate Salt

| Property | Value | Source(s) |

| Chemical Name | 2,4,5-Triamino-6-hydroxypyrimidine | [9] |

| Synonyms | 6-Hydroxy-2,4,5-triaminopyrimidine, TAHP | [7][9][10] |

| CAS Number (Free Base) | 1004-75-7 | [5][6] |

| CAS Number (Sulfate Salt) | 35011-47-3 | [7][10][11] |

| Molecular Formula | C₄H₇N₅O (Free Base) | [9][12] |

| Molecular Weight | 141.13 g/mol (Free Base Basis) | [12] |

| Appearance | Yellow-beige / light yellow to brown crystalline powder | [7][13] |

| Melting Point | >300 °C (decomposes) | [7][12][13] |

| Solubility | Very low in H₂O (Sulfate); Soluble in DMSO | [7][8][10][14] |

| Storage Temperature | 2-30°C in a cool, dry place | [12][14] |

Synthesis and Purification: From Precursor to Purified Intermediate

The most prevalent and industrially significant synthesis of TAHP involves the reduction of its nitroso precursor, 2,4-diamino-6-hydroxy-5-nitrosopyrimidine. The choice of reduction method is critical, impacting yield, purity, and environmental footprint.

Synthetic Pathway Overview

The synthesis begins with the cyclization of guanidine nitrate and a cyanoacetate ester to form the pyrimidine ring, followed by nitrosation at the C5 position.[3][15] The crucial step, the reduction of the nitroso group to an amine, is detailed below.

Caption: General synthesis pathway for TAHP.

Recommended Synthetic Protocol: Catalytic Hydrogenation

Catalytic hydrogenation is the preferred modern method due to its high efficiency, cleaner reaction profile, and avoidance of harsh chemical waste.[3] It represents a "green" alternative to older methods that used reagents like sodium sulfide or iron powder, which generated significant environmental pollutants.[3][16]

The process involves the reduction of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine (DAHNP) using hydrogen gas in the presence of a noble metal catalyst, typically palladium on carbon (Pd/C).[16][17]

-

Suspension: Suspend the precursor, 2,4-diamino-6-hydroxy-5-nitrosopyrimidine, in an aqueous medium. A surfactant may be used to improve dispersion.[3] The reaction is typically run under neutral or slightly acidic conditions (pH 3-8.5) to minimize catalyst leaching.[17][18]

-

Catalyst Addition: Add the 5% Pd/C catalyst to the suspension under an inert atmosphere (e.g., Nitrogen).[16]

-

Hydrogenation: Pressurize the reaction vessel with hydrogen gas (e.g., 10-60 bar) and heat to a temperature between 70-120 °C.[16][18]

-

Reaction Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake.

-

Catalyst Removal: After hydrogenation is complete, the TAHP product is often insoluble. To facilitate catalyst separation, add an alkaline agent (e.g., NaOH) to dissolve the TAHP, adjusting the pH to ~12.[17][18] The hot solution is then filtered to remove the solid Pd/C catalyst. This post-hydrogenation addition of base is a key process improvement that prevents the dissolution of the noble metal catalyst.[18]

-

Precipitation: Acidify the filtrate with sulfuric acid to a pH of 1-2.[3] The desired 2,4,5-triamino-6-hydroxypyrimidine sulfate will precipitate out of the solution as a crystalline solid.

-

Isolation: Cool the mixture to complete precipitation, then isolate the product by filtration. Wash the filter cake with cold water and ethanol, and dry under vacuum.

Purification via Salt Conversion

For achieving high purity, TAHP sulfate can be further refined. A proven method involves converting the insoluble sulfate into a soluble hydrochloride salt, followed by reprecipitation.[7][8]

-

Suspend the crude TAHP sulfate in water containing an equimolar amount of barium chloride dihydrate.[19]

-

Heat the suspension to reflux for approximately 15 minutes.[7][19] This results in the formation of insoluble barium sulfate and the soluble TAHP dihydrochloride.

-

Filter the hot mixture to remove the barium sulfate precipitate.

-

To the hot filtrate containing the TAHP dihydrochloride, add an equivalent amount of sulfuric acid.[7][8]

-

The highly pure TAHP sulfate will precipitate as a white microcrystalline solid.

-

Filter the solid, wash thoroughly with water, and dry in a vacuum desiccator over P₂O₅ to yield the purified product.[7][8]

Analytical Characterization and Quality Control

Confirming the identity and purity of synthesized TAHP is crucial. High-Performance Liquid Chromatography (HPLC) is the standard method for purity assessment.

HPLC Method for Purity Analysis

A robust reverse-phase HPLC method has been developed for analyzing the purity of TAHP sulfate.[2] Due to the compound's high polarity, an ion-pairing reagent is necessary to achieve adequate retention on a C18 column.

Table 2: Recommended HPLC Conditions for TAHP Sulfate Purity Assay

| Parameter | Condition | Rationale |

| Column | C18 (Reversed-Phase) | Standard for small molecule analysis. |

| Mobile Phase | H₃PO₄-KH₂PO₄ Buffer / Methanol | The buffer system controls the pH to suppress the ionization of the highly basic amine groups.[2] |

| pH | 3.4 - 4.4 (Optimal ~3.9) | Maintains consistent ionization state for reproducible chromatography.[2] |

| Ion-Pair Reagent | Alkyl sulfonate (e.g., 10 mmol/L Sodium Heptanesulfonate) | The anionic sulfonate pairs with the cationic pyrimidine, increasing its hydrophobicity and retention on the C18 column.[2] |

| Detector | UV | The pyrimidine ring is chromophoric, allowing for sensitive detection. |

| Internal Standard | p-Aminobenzenesulfonic acid | Used for accurate quantification via the internal standard curve method.[2] |

Spectroscopic Confirmation

Structural confirmation is typically achieved through spectroscopic methods.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Key vibrational bands confirm the presence of essential functional groups. Expected peaks include N-H stretching for the amino groups, O-H stretching for the hydroxyl group, and characteristic absorptions for the pyrimidine ring.[16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to fully elucidate the structure, confirming the positions of the amino and hydroxyl protons on the pyrimidine ring.[16]

Applications in Research and Drug Development

The primary value of TAHP lies in its function as a synthon for heterocyclic ring systems, most notably purines and pteridines.

Synthesis of Guanine and Antiviral Drugs

TAHP is a cornerstone for the industrial synthesis of guanine. This transformation is achieved by reacting TAHP with a one-carbon source, such as formamide or formic acid, which facilitates the closure of the imidazole ring fused to the pyrimidine core.[4]

Caption: Synthesis of Guanine from TAHP.

This synthesized guanine is then used as the starting material for antiviral nucleoside analogues like Acyclovir and Ganciclovir, which are essential medicines for treating herpesvirus and cytomegalovirus (CMV) infections.[4]

Pteridine Synthesis

The adjacent amino groups at the C5 and C6 (or C4 and C5 depending on numbering) positions of TAHP make it an ideal precursor for constructing the pyrazine ring of the pteridine nucleus.[20] Pteridines are a class of bicyclic heterocycles that includes vital cofactors like biopterin and folic acid.[21][22] The synthesis is typically achieved through condensation with a 1,2-dicarbonyl compound (e.g., glyoxal, biacetyl), a reaction known as the Gabriel-Isay synthesis.[20][22]

Other Research Applications

-

Enzyme Studies: TAHP has been used as a molecular probe to study enzyme mechanisms. For instance, it was found to be active in the phenylalanine hydroxylase system, indicating that the pyrazine portion of the natural pterin cofactor is not strictly required for oxygen activation.[23]

-

Antioxidant Research: Derivatives of 5-aminopyrimidines, including those derived from TAHP, have shown antioxidative properties, suggesting potential applications in developing agents to combat oxidative stress.[1][8]

Safety and Handling

While not classified as hazardous under OSHA 2012 standards, proper laboratory precautions are essential when handling TAHP sulfate.

-

Hazards: May be harmful if swallowed. It is known to cause serious eye irritation and may cause an allergic skin reaction.[12][24]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[24]

-

Handling: Ensure adequate ventilation and avoid dust formation. Avoid contact with skin, eyes, and clothing.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.[13][14]

-

First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash off with plenty of water. Seek medical attention if irritation persists.[13]

Conclusion

2,4,5-Triamino-6-hydroxypyrimidine is more than a simple chemical intermediate; it is a foundational element in the synthesis of life-saving medicines. Its efficient and clean synthesis via catalytic hydrogenation, coupled with robust methods for purification and analysis, ensures its availability as a high-quality raw material for the pharmaceutical industry. A thorough understanding of its chemistry, from synthesis to application, empowers researchers to leverage this versatile molecule in the ongoing development of novel therapeutics.

References

-

Hemmati, S., et al. (n.d.). Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. TSI Journals. Retrieved from [Link]

- Google Patents. (1990). EP0444266A1 - Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine.

- Google Patents. (2011). CN101968471B - Method for analyzing purity of 2,4,5-triamido-6-dihydroxypyrimidine sulphate by using high-efficiency liquid chromatography method.

-

PrepChem. (n.d.). 2,4,5-Triamino-6-hydroxypyrimidine dihydrochloride. Retrieved from [Link]

- Google Patents. (2010). CN101891677A - Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate.

- Google Patents. (2018). CN107602487B - 2,4,5-triamino-6-hydroxypyrimidine formate, preparation method and application.

-

Bailey, S. W., & Ayling, J. E. (1979). The activity of 2,4,5-triamino-6-hydroxypyrimidine in the phenylalanine hydroxylase system. Biochemical and Biophysical Research Communications, 85(4), 1614-1621. Retrieved from [Link]

-

Jinan Future chemical Co.,Ltd. (n.d.). 2,4,5-Triamino-6-hydroxypyrimidine sulfate CAS:35011-47-3. Retrieved from [Link]

-

Autechem. (n.d.). The Role of 2,5,6-Triamino-4-hydroxypyrimidine in Pharmaceutical R&D. Retrieved from [Link]

-

Alfa Aesar. (2025). 2,4,5-Triamino-6-hydroxypyrimidine sulfate - SAFETY DATA SHEET. Retrieved from [Link]

- Google Patents. (1992). US5101031A - Preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitroso-pyrimidine.

-

European Commission. (2008). OPINION ON 2,5,6-Triamino-4-pyrimidinol sulfate. Retrieved from [Link]

-

Ahmed, S. A., et al. (2014). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica, 6(3), 194-219. Retrieved from [Link]

-

Rajagopalan, K. V., & Johnson, J. L. (2010). Pterin chemistry and its relationship to the molybdenum cofactor. Coordination Chemistry Reviews, 254(15-16), 1811-1818. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. CN101968471B - Method for analyzing purity of 2,4,5-triamido-6-dihydroxypyrimidine sulphate by using high-efficiency liquid chromatography method - Google Patents [patents.google.com]

- 3. CN102399194A - Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate - Google Patents [patents.google.com]

- 4. CN107602487B - 2,4,5-triamino-6-hydroxypyrimidine formate, preparation method and application - Google Patents [patents.google.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. scbt.com [scbt.com]

- 7. 2,4,5-Triamino-6-hydroxypyrimidine sulfate | 35011-47-3 [chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. Page loading... [wap.guidechem.com]

- 10. jnfuturechemical.com [jnfuturechemical.com]

- 11. 2,4,5-Triamino-6-hydroxypyrimidine Sulfate | 35011-47-3 | TCI AMERICA [tcichemicals.com]

- 12. 2,4,5-Triamino-6-hydroxypyrimidine sulfate for synthesis 39267-74-8 [sigmaaldrich.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

- 14. 2,4,5-Triamino-6-hydroxypyrimidine sulfate, 94% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 15. 2,4-Diamino-6-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]

- 16. benchchem.com [benchchem.com]

- 17. EP0444266A1 - Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine - Google Patents [patents.google.com]

- 18. US5101031A - Preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitroso-pyrimidine - Google Patents [patents.google.com]

- 19. schircks.ch [schircks.ch]

- 20. derpharmachemica.com [derpharmachemica.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Pterin chemistry and its relationship to the molybdenum cofactor - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The activity of 2,4,5-triamino-6-hydroxypyrimidine in the phenylalanine hydroxylase system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. merckmillipore.com [merckmillipore.com]

physical and chemical properties of 6-Hydroxy-2,4,5-triaminopyrimidine

An In-Depth Technical Guide to 6-Hydroxy-2,4,5-triaminopyrimidine

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of a Core Heterocycle

In the landscape of pharmaceutical and chemical research, certain molecular scaffolds emerge as foundational pillars for innovation. This compound is one such molecule. While unassuming in its structure, its dense arrangement of functional groups—three amino and one hydroxyl on a pyrimidine core—renders it a highly versatile and reactive intermediate. This guide moves beyond a simple recitation of data points, aiming instead to provide researchers, scientists, and drug development professionals with a cohesive understanding of this compound's properties and the causal logic behind its handling and application. Understanding why it behaves as it does is paramount to leveraging its full potential in synthesis and discovery.

Chemical Identity and Nomenclature

Precise identification is the bedrock of reproducible science. This compound is known by several names, a consequence of its tautomeric nature and historical naming conventions. Establishing its core identifiers is the first critical step for any researcher.

-

IUPAC Name: 2,5,6-Triaminopyrimidin-4(1H)-one[1]

-

Common Synonyms: 2,4,5-Triamino-6-hydroxypyrimidine, 2,5,6-Triamino-4-pyrimidinol, 2,5,6-Triamino-4-oxopyrimidine[1][2]

The presence of the hydroxyl group adjacent to a ring nitrogen allows for keto-enol tautomerism, leading to the various naming conventions. For clarity and consistency, this guide will primarily use the name this compound (abbreviated as THP).

Caption: 2D structure of this compound.

Physicochemical Properties: A Quantitative Overview

The physical properties of THP dictate its behavior in solution, its stability under storage, and the analytical methods best suited for its characterization. These are not merely numbers but clues to the molecule's intermolecular forces and electronic structure.

Table 1: Summary of Physicochemical Data

| Property | Value | Significance & Expert Insight | Source(s) |

| Appearance | White to off-white crystalline powder. | The crystalline nature suggests a well-ordered solid lattice. Color may vary slightly with purity. | [1] |

| Melting Point | 242 °C (with decomposition). | A high melting point indicates strong intermolecular forces, primarily hydrogen bonding from the multiple amine and hydroxyl groups. Decomposition suggests thermal instability at this temperature. | [2][3][4] |

| Solubility | Sparingly soluble in water; Soluble in DMSO. | Limited water solubility is expected for a planar heterocyclic compound despite H-bonding groups. Its solubility in DMSO makes it a suitable solvent for reaction chemistry and NMR analysis. The sulfate salt has very low water solubility. | [1][5][6] |

| pKa (Predicted) | 10.48 ± 0.50 | This predicted pKa likely corresponds to the hydroxyl group, indicating it is weakly acidic. The amino groups are basic. This dual nature is key to its role in pH-dependent reactions. | [1][3] |

| Density (Predicted) | 2.16 ± 0.1 g/cm³ | The high predicted density is consistent with a tightly packed crystalline structure. | [2][4] |

| LogP (Predicted) | -0.88 | The negative LogP value (XLogP3) indicates the compound is hydrophilic, favoring the aqueous phase over an octanol phase, which aligns with its multiple polar functional groups. | [2] |

Spectroscopic Profile

Spectroscopic data provides the definitive structural fingerprint of the molecule. While experimental spectra for public access are limited, we can infer the expected characteristics and reference available data.

-

UV-Vis Spectroscopy: As a substituted pyrimidine, THP is a chromophore, meaning it absorbs ultraviolet light.[3][7][8] The absorption maxima (λmax) are pH-dependent due to the protonation state of the molecule. At pH 7, λmax values are observed at 208 nm and 262 nm.[9][10] This property is crucial for quantitative analysis using UV-based detectors in techniques like HPLC.

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by characteristic stretches from its functional groups. Key expected peaks include:

-

O-H Stretch: A broad band around 3200-3600 cm⁻¹.

-

N-H Stretches: Sharp to medium peaks in the 3100-3500 cm⁻¹ region, corresponding to the primary amine groups.

-

C=O Stretch: A strong peak around 1650-1700 cm⁻¹, indicative of the keto tautomer.

-

C=N and C=C Stretches: Multiple peaks in the 1500-1650 cm⁻¹ region, characteristic of the pyrimidine ring.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show distinct signals for the amine (NH₂) and hydroxyl (OH) protons, which would be broad and their chemical shifts dependent on solvent and concentration. A single aromatic proton signal would also be expected.

-

¹³C NMR: The carbon NMR would show four distinct signals for the pyrimidine ring carbons, with chemical shifts influenced by the attached electronegative nitrogen and oxygen atoms.

-

Chemical Properties and Reactivity Profile

The synthetic utility of THP is derived directly from its chemical reactivity. Its electron-rich nature and multiple nucleophilic sites make it an ideal precursor for building more complex heterocyclic systems.

-

Stability: The compound is stable under normal storage conditions, though it should be stored in a cool, dry, well-ventilated place away from incompatible materials.[2][11] The sulfate salt is noted to be stable in water for up to 24 hours when mixed with a suitable antioxidant.[9][10]

-

Reactivity:

-

Nucleophilicity: The three amino groups are nucleophilic and can participate in various condensation and substitution reactions.

-

Cyclization Reactions: The key feature is the ortho-diamino arrangement (at positions 4 and 5), which is a classic precursor for forming fused five- or six-membered rings. For instance, condensation with dicarbonyl compounds or their equivalents is a common strategy to build pteridine ring systems.[12]

-

Antioxidant Potential: The electron-rich aromatic system with multiple amino and hydroxyl substituents suggests that THP has antioxidant properties, capable of scavenging free radicals.[3][8]

-

-

Incompatibilities: It should be kept away from strong oxidizing agents.[13]

Core Applications in Research and Development

THP is not typically an end-product but a critical starting material or intermediate. Its value lies in the downstream molecules it enables.

-

Pharmaceutical Synthesis: This is the primary application field. THP serves as a key intermediate in the synthesis of a wide range of pharmaceuticals.[1][14]

-

Antivirals: It is used in the preparation of guanines and other purine derivatives that exhibit antiviral activities.[5]

-

Folic Acid Derivatives: It is a building block for synthesizing folic acid and its analogs, which are vital in various biological processes.[3][6][8]

-

Antimicrobial Agents: The pyrimidine core is central to many antimicrobial drugs, and THP is a valuable precursor in their development.[7][14]

-

Enzyme Inhibitors: Its structure allows it to interact with the active sites of specific enzymes, making it a target for the development of enzyme inhibitors.[7][14]

-

-

Agricultural Chemicals: The biological activity of pyrimidine derivatives extends to agriculture, where THP is used in formulating herbicides and pesticides.[7][14]

-

Biochemical Research: In a laboratory setting, it is employed to study metabolic pathways and enzyme interactions, aiding in the fundamental understanding of cellular processes.[7][14]

Synthesis Pathway: An Overview

A common and efficient industrial method for preparing THP is through the catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine (DAHNP). This process is a classic example of reducing a nitroso group to an amine.

Caption: A typical workflow for the synthesis of THP via catalytic hydrogenation.

A notable improvement in this process involves adding the base (e.g., sodium hydroxide) after the hydrogenation is complete.[15][16] This strategic choice prevents catalyst deactivation and simplifies the separation of the product, which is soluble in the resulting basic solution, from the solid catalyst.[15][16]

Analytical and Characterization Workflow

Confirming the identity and purity of THP after synthesis or before use is non-negotiable. A multi-step analytical workflow is required.

Caption: Standard workflow for the analytical validation of THP.

Safety, Handling, and Storage Protocols

As with any chemical reagent, a thorough understanding of hazards and handling procedures is essential for ensuring laboratory safety. THP is classified with specific hazards that demand rigorous protocols.

Table 2: GHS Hazard and Precautionary Information

| Category | Code | Description | Pictogram |

| Hazard Statements | H315 | Causes skin irritation. | |

| H319 | Causes serious eye irritation. | ||

| H335 | May cause respiratory irritation. | ||

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | ||

| P302+P352 | IF ON SKIN: Wash with plenty of water. | ||

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | ||

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

Step-by-Step Handling Protocol

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust.[2][17]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[17]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat or protective clothing to prevent skin contact.[11][17]

-

Respiratory Protection: If ventilation is inadequate or dust is generated, use a particulate filter respirator (EN 143).[11]

-

-

Handling Practices:

-

Storage:

-

Spill Response:

References

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: this compound sulfate. Retrieved from [Link]

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

European Commission. (2006). OPINION ON 2,5,6-Triamino-4-pyrimidinol sulfate (Colipa No. A143). Retrieved from [Link]

- Google Patents. (1992). US5101031A - Preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitroso-pyrimidine.

- Google Patents. (1991). EP0444266A1 - Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine.

-

European Commission. (2008). OPINION ON 2,5,6-Triamino-4-pyrimidinol sulfate. Retrieved from [Link]

-

PubChem. (n.d.). 2,5,6-Triamino-4-pyrimidinol sulfate. Retrieved from [Link]

-

Jiangxi Chunjiang Fine Chemical Co., Ltd. (n.d.). This compound sulfate hydrate. Retrieved from [Link]

-

ChemBK. (2024). 2,4,5-Triamino-6-hydroxy pyrimidine,sulfate. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Spectral Information in PubChem. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Hydroxy-2,4,5-triaminopyrimidine. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. echemi.com [echemi.com]

- 3. This compound CAS#: 1004-75-7 [m.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. 2,4,5-Triamino-6-hydroxypyrimidine sulfate | 35011-47-3 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. Buy this compound sulfate | 35011-47-3 [smolecule.com]

- 8. This compound | 1004-75-7 [chemicalbook.com]

- 9. ec.europa.eu [ec.europa.eu]

- 10. ec.europa.eu [ec.europa.eu]

- 11. chemos.de [chemos.de]

- 12. 4-Hydroxy-2,4,5-triaminopyrimidine - Wikipedia [en.wikipedia.org]

- 13. fishersci.com [fishersci.com]

- 14. chemimpex.com [chemimpex.com]

- 15. US5101031A - Preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitroso-pyrimidine - Google Patents [patents.google.com]

- 16. EP0444266A1 - Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine - Google Patents [patents.google.com]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to 6-Hydroxy-2,4,5-triaminopyrimidine: Structure, Tautomerism, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxy-2,4,5-triaminopyrimidine (6-OH-TAP) is a pivotal heterocyclic compound, forming the backbone of numerous biologically significant molecules, including pterins and folic acid. Its multifaceted chemical nature, particularly its rich tautomeric landscape, dictates its reactivity and biological function. This guide provides a comprehensive technical overview of 6-OH-TAP, delving into its structural intricacies, the delicate balance of its tautomeric forms, established synthetic protocols, and its burgeoning applications in medicinal chemistry and biotechnology. By synthesizing spectroscopic, crystallographic, and computational data, this document aims to serve as an essential resource for researchers engaged in the study and utilization of this versatile pyrimidine derivative.

Core Molecular Identity

This compound is a substituted pyrimidine characterized by the presence of three amino groups and one hydroxyl group. This arrangement of functional groups imparts a high degree of chemical reactivity and the capacity for complex intermolecular interactions.

| Identifier | Value | Source |

| IUPAC Name | 2,4,5-triamino-1H-pyrimidin-6-one | [1] |

| CAS Number | 1004-75-7 | [2] |

| Molecular Formula | C₄H₇N₅O | [2] |

| Molecular Weight | 141.13 g/mol | [2] |

| Canonical SMILES | C1(=C(N=C(NC1=O)N)N)N | [2] |

| InChI Key | SYEYEGBZVSWYPK-UHFFFAOYSA-N | [2] |

Synonyms for this compound include 2,4,5-Triamino-6-hydroxypyrimidine, 2,5,6-Triaminopyrimidin-4-ol, and 2,5,6-Triamino-4(1H)-pyrimidinone, reflecting its tautomeric nature.[3][4] It typically appears as a white to off-white crystalline powder and is sparingly soluble in water.[2][5]

The Intricate World of Tautomerism

The biological and chemical behavior of 6-OH-TAP is profoundly influenced by its existence as a mixture of tautomers in equilibrium. Tautomerism involves the migration of a proton, leading to distinct isomers that can interconvert. For 6-OH-TAP, two primary forms of tautomerism are at play: keto-enol and amino-imino.

Keto-Enol Tautomerism

The presence of the hydroxyl group adjacent to a ring nitrogen allows for keto-enol tautomerism. The equilibrium is between the 6-hydroxy (enol) form and the 6-oxo (keto or lactam) form. Computational studies on related 4-hydroxypyrimidine systems have shown that the introduction of a second nitrogen atom into the pyridine ring shifts the equilibrium towards the keto form.[6][7] This is attributed to factors such as aromaticity and electronic delocalization.[6] For 6-OH-TAP, the keto form, 2,4,5-triamino-1,6-dihydropyrimidin-6-one , is considered a major contributor to the tautomeric mixture.[1]

Amino-Imino Tautomerism

The three amino groups can also exhibit tautomerism, converting to the corresponding imino forms. This further complicates the tautomeric landscape, leading to a variety of possible structures.

The Dominant Tautomers

While a multitude of tautomeric forms are theoretically possible, experimental and computational evidence suggests that a few predominate. Solid-state nuclear magnetic resonance (NMR) and density functional theory (DFT) calculations on the sulfate salt of 6-OH-TAP indicate that the enol form is dominant in the crystalline state, stabilized by intramolecular hydrogen bonds.[1] However, in solution, the equilibrium can be influenced by solvent polarity and pH.[8]

The following Graphviz diagram illustrates the principal keto-enol and amino-imino tautomeric equilibria for this compound.

Synthesis and Experimental Protocols

The most prevalent and efficient synthesis of 6-OH-TAP is achieved through the reduction of a nitrosated precursor.

Primary Synthetic Pathway: Catalytic Hydrogenation

The industrial synthesis of 6-OH-TAP typically involves the catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine.[9][10][11] This method is favored for its high yield and environmental friendliness compared to older methods that used reducing agents like sodium sulfide or iron powder, which generated significant waste.[11]

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis of this compound sulfate, adapted from literature procedures.[9][12]

Step 1: Preparation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine

-

In a suitable reaction vessel, suspend 2,4-diamino-6-hydroxypyrimidine in water.

-

Add a solution of sodium nitrite (NaNO₂) in water to the suspension.

-

While stirring vigorously, slowly add glacial acetic acid or another suitable acid dropwise to facilitate the nitrosation reaction.

-

The reaction progress is indicated by a color change.

-

Isolate the resulting 2,4-diamino-6-hydroxy-5-nitrosopyrimidine precipitate by filtration and wash with water.

Step 2: Catalytic Hydrogenation to 2,4,5-triamino-6-hydroxypyrimidine sulfate

-

In a high-pressure autoclave, create a suspension of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine in water.

-

Add a catalytic amount of palladium on activated charcoal (Pd/C, typically 5 wt%).

-

Pressurize the autoclave with hydrogen gas (e.g., 15-20 bar) and heat the mixture (e.g., to 95-100 °C) with stirring.[9]

-

After the reaction is complete (indicated by the cessation of hydrogen uptake), cool the reaction mixture.

-

To isolate the product as its sulfate salt, carefully add sulfuric acid to the reaction mixture to adjust the pH, causing the precipitation of 2,4,5-triamino-6-hydroxypyrimidine sulfate.

-

Filter the precipitate, wash with cold water and ethanol, and dry under vacuum.

Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show broad singlets for the protons of the three amino groups and the hydroxyl/NH proton, with their chemical shifts being highly dependent on the solvent and concentration due to hydrogen bonding and proton exchange.

-

¹³C NMR: The spectrum would display four distinct signals for the carbon atoms of the pyrimidine ring. The chemical shifts would be influenced by the electron-donating amino groups and the electron-withdrawing nature of the ring nitrogens and the keto/enol group.

X-ray Crystallography

The crystal structure of this compound sulfate monohydrate has been determined by X-ray diffraction.[1] This analysis provides definitive proof of the molecular geometry and intermolecular interactions in the solid state.

| Crystal System | Triclinic |

| Space Group | P1 |

| Unit Cell Parameters | a = 7.231 Å, b = 7.458 Å, c = 10.382 Å |

| α = 76.12°, β = 79.45°, γ = 64.33° |

The crystallographic data reveals that the asymmetric unit contains one doubly protonated 6-OH-TAP cation, one sulfate anion, and one water molecule. The bond lengths are consistent with an aromatic pyrimidine system, with C-O and N-C bond distances indicative of the keto-enol tautomerism.[1]

Biological Significance and Applications

6-OH-TAP is not only a crucial synthetic intermediate but also exhibits intrinsic biological activity.

Precursor in Drug Synthesis

A primary application of 6-OH-TAP is as a key building block in the synthesis of various pharmaceuticals. It is notably used in the preparation of purine derivatives, such as guanine, which are precursors to antiviral drugs.[3] Its structural similarity to the pyrimidine core of folic acid also makes it a relevant compound in the synthesis of folate analogs and impurities.[1][4]

Riboswitch Agonist and Antimicrobial Potential

Recent research has identified 6-OH-TAP and its derivatives as agonists for certain bacterial riboswitches.[1] Riboswitches are structured RNA elements in the 5' untranslated region of messenger RNA that regulate gene expression by binding to specific metabolites.[12][14] By binding to a riboswitch, an agonist can mimic the natural ligand and trigger a conformational change in the RNA, leading to the repression of genes essential for bacterial survival.[15] This mechanism of action makes riboswitches attractive targets for the development of novel antibiotics. The aminopyrimidine moiety of compounds like thiamine pyrophosphate (TPP) is known to bind to specific pockets in TPP riboswitches through hydrogen bonding and stacking interactions.[12][15] The structural similarity of 6-OH-TAP suggests it could function in a similar manner, potentially inhibiting metabolic pathways crucial for bacterial growth.[16]

The following diagram illustrates the general mechanism of a riboswitch being targeted by a ligand, leading to the inhibition of protein synthesis.

Enzyme Inhibition

6-OH-TAP has been shown to be active in the phenylalanine hydroxylase system, indicating its ability to interact with enzymes.[3] Although it acts as an uncoupler in this specific system, this activity highlights its potential to be developed as an inhibitor for other enzymatic targets. Its ability to chelate metal ions, a common feature of enzyme active sites, further supports this potential.[1]

Conclusion

This compound is a molecule of significant academic and industrial interest. Its rich tautomeric chemistry presents both a challenge and an opportunity for the design of novel molecules with tailored properties. As a versatile synthetic intermediate and a biologically active compound in its own right, particularly as a riboswitch agonist, 6-OH-TAP is poised to remain a key player in the development of new therapeutics and biotechnological tools. A thorough understanding of its structure, tautomerism, and reactivity, as outlined in this guide, is essential for harnessing its full potential.

References

-

Batey, R. T. (2011). Metabolite Recognition Principles and Molecular Mechanisms Underlying Riboswitch Function. Annual Review of Biophysics, 40, 1-23. [Link]

- Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242.

- EP0444266A1 - Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine. (1991).

-

Garner, J., et al. (2020). Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. Australian Journal of Chemistry, 73(11), 1081-1086. [Link]

-

Gronowitz, S., et al. (1977). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds, 13, 539-543. [Link]

-

Hemmati, S., et al. (2012). Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. Trends in Pharmaceutical Sciences, 1(1), 9-13. [Link]

-

Loh, E., & Breaker, R. R. (2009). Riboswitches: Discovery of Drugs That Target Bacterial Gene-Regulatory RNAs. Accounts of Chemical Research, 42(4), 546-555. [Link]

-

Melo, D. H., et al. (2022). A Riboswitch-Driven Era of New Antibacterials. International Journal of Molecular Sciences, 23(18), 10698. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70488, this compound. [Link]

-

Kaufman, S. (1979). The activity of 2,4,5-triamino-6-hydroxypyrimidine in the phenylalanine hydroxylase system. Journal of Biological Chemistry, 254(12), 5150-5154. [Link]

- US5101031A - Preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitroso-pyrimidine. (1992).

- Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate. (2018).

-

El-Gogary, T. M., et al. (2015). Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes. RSC Advances, 5(1), 1-13. [Link]

-

2,4,5-Triamino-6-hydroxypyrimidine sulfate hydrate. (n.d.). Jiangxi Chunjiang Fine Chemical Co., Ltd. [Link]

-

2,4,5-Triamino-6-hydroxypyrimidine Sulfate Hydrate. (n.d.). CP Lab Safety. [Link]

-

Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 117(47), 12668-12674. [Link]

-

Rastogi, V. K., et al. (2011). DFT Study on tautomerism of cytosine and its 5-haloderivatives: A Review. Internet Electronic Journal of Molecular Design, 10(1), 1-18. [Link]

-

2,4,5-Triamino-6-hydroxypyrimidine-13C2 Sulfate Salt. (n.d.). Pharmaffiliates. [Link]

-

2,4-Diamino-6-hydroxypyrimidine - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase. [Link]

-

Giuliano, B. M., et al. (2010). Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. The Journal of Physical Chemistry A, 114(48), 12725-12730. [Link]

-

2,4,5-Triamino-6-hydroxypyrimidine dihydrochloride. (n.d.). Schircks Laboratories. [Link]

-

1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003361). (n.d.). Human Metabolome Database. [Link]

-

Chen, Y., et al. (2018). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Advances, 8(42), 23899-23906. [Link]

-

The Cambridge Crystallographic Data Centre (CCDC). (n.d.). Access Structures. [Link]

-

Berben, D., et al. (2024). Taming Tautomerism in Organic Crystal Structure Prediction. ChemRxiv. [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

- Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate. (2018).

Sources

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. 2,4,5-Triamino-6-hydroxypyrimidine sulfate | 35011-47-3 [chemicalbook.com]

- 4. This compound | 1004-75-7 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Search - Access Structures [ccdc.cam.ac.uk]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. CN102399194A - Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate - Google Patents [patents.google.com]

- 12. Metabolite Recognition Principles and Molecular Mechanisms Underlying Riboswitch Function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. A Riboswitch-Driven Era of New Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Profile of 6-Hydroxy-2,4,5-triaminopyrimidine: A Technical Guide for Researchers

Foreword: Understanding the Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and development, the intrinsic properties of an active pharmaceutical ingredient (API) are paramount to its potential success. Among these, solubility stands as a cornerstone, governing bioavailability, formulation strategies, and ultimately, therapeutic efficacy. 6-Hydroxy-2,4,5-triaminopyrimidine, a key intermediate in the synthesis of antiviral and anti-anemia drugs, presents a compelling case study in the challenges and nuances of solubility. This technical guide provides an in-depth exploration of the solubility of this compound and its commonly used sulfate salt in both aqueous and organic media. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data with field-proven insights to offer a comprehensive understanding and practical methodologies for solubility assessment.

Physicochemical Properties and Tautomeric Considerations

This compound (CAS 1004-75-7) is a pyrimidine derivative characterized by the presence of three amino groups and one hydroxyl group. This structure allows for keto-enol tautomerism, which can influence its physicochemical properties, including solubility. The molecule's multiple hydrogen bond donors and acceptors suggest a propensity for strong intermolecular interactions, which play a significant role in its solubility behavior.

The compound is often utilized in its sulfate salt form (CAS 39267-74-8) to improve handling and stability. It is crucial to distinguish between the free base and the sulfate salt when discussing solubility, as their profiles differ significantly.

Aqueous Solubility: The Impact of pH

The aqueous solubility of this compound is highly dependent on the pH of the medium, a critical factor for predicting its behavior in biological systems and for designing appropriate formulations.

This compound (Free Base)

The free base is described as being sparingly soluble in water[1]. While specific quantitative data is limited in publicly available literature, empirical evidence from synthesis procedures provides valuable insights. The precursor to this compound is noted to be almost insoluble in water and acidic conditions, only dissolving in alkaline solutions[2]. This suggests that the free base itself has low solubility in neutral and acidic water, with its solubility increasing significantly in alkaline environments due to the deprotonation of the hydroxyl group and potential changes in the ionization state of the amino groups.

This compound Sulfate (Sulfate Salt)

The sulfate salt exhibits low solubility in water. A quantitative value of 2 g/L has been reported, with the resulting solution having a pH of 2-3 at 20°C. This low solubility in acidic conditions is further supported by its method of purification, which involves precipitation from an aqueous solution by the addition of sulfuric acid[3].

The following diagram illustrates the relationship between the form of the compound and the general effect of pH on its aqueous solubility.

Caption: pH-dependent solubility of this compound forms.

Solubility in Organic Solvents

The solubility of this compound in organic solvents is a key consideration for its use in organic synthesis and for the development of non-aqueous formulations.

This compound (Free Base)

There is a notable lack of specific, quantitative data on the solubility of the free base in common organic solvents in the available literature. Based on its highly polar nature with multiple hydrogen bonding groups, it is anticipated to have limited solubility in non-polar solvents and potentially higher solubility in polar aprotic solvents that can engage in hydrogen bonding.

This compound Sulfate (Sulfate Salt)

The sulfate salt is frequently reported as being soluble in dimethyl sulfoxide (DMSO)[3]. However, quantitative data is not widely available. For other common organic solvents such as alcohols (methanol, ethanol), ketones (acetone), and esters (ethyl acetate), the solubility is expected to be low due to the ionic nature of the salt.

Summary of Solubility Data

The following table summarizes the available solubility information for this compound and its sulfate salt. It is important to note the qualitative nature of much of the available data.

| Solvent | Form | Reported Solubility | Conditions | Reference |

| Water | Free Base | Sparingly soluble | Not specified | [1] |

| Water | Sulfate Salt | 2 g/L | 20°C, pH 2-3 | |

| DMSO | Sulfate Salt | Soluble | Not specified | [3] |

Experimental Protocols for Solubility Determination

Given the limited quantitative data, researchers will likely need to perform their own solubility studies. The following protocols provide robust methods for determining the thermodynamic solubility of this compound.

Materials and Equipment

-

This compound (free base and/or sulfate salt)

-

Selected solvents (e.g., water, buffered solutions at various pH levels, methanol, ethanol, DMSO, etc.)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

pH meter

-

Syringe filters (0.22 µm)

Experimental Workflow: Thermodynamic Solubility

The following diagram outlines the workflow for determining the thermodynamic solubility.

Caption: Workflow for thermodynamic solubility determination.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial.

-

-

Equilibration:

-

Place the vials in a shaker or incubator at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Phase Separation:

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered sample with the mobile phase to a concentration within the calibration range of the analytical method.

-

-

Quantification by HPLC-UV:

-

Analyze the diluted samples using a validated HPLC method. A common approach for similar compounds involves a C18 column with a mobile phase consisting of a buffer and an organic modifier (e.g., methanol or acetonitrile)[4][5]. UV detection at an appropriate wavelength (e.g., 254 nm) is typically used.

-

Prepare a calibration curve using standards of known concentrations.

-

Calculate the concentration of the dissolved compound in the original supernatant based on the dilution factor. This concentration represents the thermodynamic solubility.

-

Conclusion and Future Directions

The solubility of this compound is a complex property that is significantly influenced by its chemical form (free base vs. sulfate salt) and the pH of the aqueous medium. While the free base is sparingly soluble in neutral water, its solubility is expected to increase in alkaline conditions. The sulfate salt has a low aqueous solubility, particularly in acidic media. For organic solvents, DMSO is a known solvent for the sulfate salt, but a broader, quantitative understanding is needed.

The protocols outlined in this guide provide a framework for researchers to generate the specific and reliable solubility data required for their work. Future research should focus on generating a comprehensive, quantitative pH-solubility profile and exploring the solubility in a wider array of pharmaceutically relevant organic solvents and co-solvent systems. Such data will be invaluable for the continued development of this important pharmaceutical intermediate.

References

- Guidechem. This compound 1004-75-7 wiki.

- Guidechem.

- Google Patents.

- ChemicalBook.

- Sigma-Aldrich.

- Chinese Patent CN101968471B.

- Chinese Patent CN114965738A.

Sources

- 1. Page loading... [guidechem.com]

- 2. CN102399194A - Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate - Google Patents [patents.google.com]

- 3. 2,4,5-Triamino-6-hydroxypyrimidine sulfate | 35011-47-3 [chemicalbook.com]

- 4. CN101968471B - Method for analyzing purity of 2,4,5-triamido-6-dihydroxypyrimidine sulphate by using high-efficiency liquid chromatography method - Google Patents [patents.google.com]

- 5. CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material - Google Patents [patents.google.com]

An In-depth Technical Guide to 2,4,5-Triamino-6-hydroxypyrimidine: From Discovery to Core Biochemical Functions

Abstract

2,4,5-Triamino-6-hydroxypyrimidine (TAHP), a substituted pyrimidine, stands as a cornerstone molecule in the intricate web of cellular metabolism. While not a household name, its significance to researchers in biochemistry, drug development, and molecular biology is profound. It is an indispensable precursor in the de novo biosynthesis of critical pteridine-based cofactors, most notably tetrahydrobiopterin (BH4) and folates. This guide provides a comprehensive technical overview of TAHP, tracing its historical roots in pteridine chemistry, detailing its synthesis, elucidating its central role in enzymatic pathways, and exploring its applications in research and pharmaceutical development.

Historical Context and Discovery: A Pteridine Story

The history of 2,4,5-Triamino-6-hydroxypyrimidine is inextricably linked to the discovery of the pteridine class of bicyclic heterocycles.[1] The story begins not in a flask, but with the vibrant pigments observed in the wings of butterflies in the late 19th century.[2][3] These pigments, later named "pterins" (from the Greek pteron, meaning wing), sparked chemical investigations that would eventually lead to the synthesis of the core pteridine structure, which consists of fused pyrimidine and pyrazine rings.[1][3][4]

The specific identification and synthesis of TAHP arose from the intensive research during the mid-20th century focused on elucidating the structure of folic acid (Vitamin B9) and other vital cofactors.[5] Scientists realized that a substituted pyrimidine was a key building block. This realization drove the exploration of various pyrimidine syntheses, ultimately leading to the preparation and characterization of TAHP as a crucial intermediate for building more complex molecules like pterins and folates. Its discovery was not a singular event but an incremental outcome of the collective effort to understand the fundamental chemistry of life.

Physicochemical Properties and Synthesis

Understanding the chemical nature of TAHP is fundamental to its application in the laboratory. It is typically handled as a more stable salt, commonly the sulfate, which appears as a white to off-white crystalline solid.[6]

Key Physicochemical Data

| Property | Value | Source(s) |

| Chemical Formula | C₄H₇N₅O (Free Base) | [7] |

| Molar Mass (Sulfate Salt) | 239.21 g/mol | [7] |

| Appearance | White to off-white microcrystalline solid | [6] |

| Melting Point | >300 °C | [7][8] |

| Solubility | Soluble in DMSO | [8] |

| Storage Conditions | Room temperature, inert atmosphere, protect from light | [7] |

General Synthesis Protocol: Catalytic Reduction

The most common and industrially relevant synthesis of TAHP involves the reduction of a nitroso-pyrimidine precursor. This method is reliable and scalable. The causality behind this choice is the accessibility of the starting materials and the high efficiency of catalytic hydrogenation for converting a nitroso group (-NO) to a primary amine group (-NH₂).

Workflow: Synthesis of TAHP Sulfate

Caption: Simplified schematic of the de novo BH4 biosynthesis pathway.

Role in Folate Biosynthesis

In microorganisms and plants, a similar pathway starting from GTP produces the pterin core of folic acid (Vitamin B9). TAHP's structural motif is likewise a fundamental building block in the enzymatic construction of 6-hydroxymethyl-7,8-dihydropterin, the pterin precursor that is ultimately combined with para-aminobenzoic acid (PABA) and glutamate to form folate.

Applications in Research and Drug Development

The significance of TAHP extends from its natural biochemical roles to its utility as a versatile starting material in synthetic chemistry.

-

Precursor for Antiviral Agents: TAHP is a key intermediate in the synthesis of guanine and its derivatives. [6][9]Guanine analogs, such as ganciclovir, are potent antiviral drugs used to treat infections like cytomegalovirus (CMV). [9]The pyrimidine ring of TAHP provides the foundational structure that is cyclized to form the purine ring system of these drugs.

-

Synthesis of Antifolates: The structural similarity of pteridines to folates has been exploited to create a major class of anticancer drugs known as antifolates (e.g., methotrexate). TAHP and its derivatives are crucial starting materials for synthesizing novel antifolates designed to inhibit dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis in rapidly dividing cancer cells. [10]* Investigating Enzyme Mechanisms: Researchers use isotopically labeled TAHP to trace metabolic pathways and elucidate the mechanisms of enzymes involved in pteridine and folate biosynthesis, such as GTP cyclohydrolase I. [11][12]

Conclusion

From its origins in the study of butterfly pigments to its central role in synthesizing life-sustaining cofactors and life-saving pharmaceuticals, 2,4,5-Triamino-6-hydroxypyrimidine is a molecule of fundamental importance. Its deceptively simple structure is the gateway to a vast and complex world of pteridine chemistry. For researchers and drug development professionals, a deep understanding of TAHP's synthesis, properties, and biochemical roles is not merely academic—it is essential for pushing the boundaries of medicine and molecular science.

References

- Rebelo, J., Auerbach, G., et al. (2002). Reaction mechanism of GTP cyclohydrolase I: single turnover experiments using a kinetically competent reaction intermediate. PubMed.

- M-CSA. GTP cyclohydrolase I. Mechanism and Catalytic Site Atlas.

- Auerbach, G., Herrmann, A., et al. (2000). Biosynthesis of pteridines. Reaction mechanism of GTP cyclohydrolase I. PubMed.

- Burg, A. W., & Brown, G. M. (1968). Hypothetical reaction mechanism of GTP cyclohydrolase I. ResearchGate.

- Hemmati, S., et al. Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. TSI Journals.

- Google Patents. (1992). Preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitroso-pyrimidine. Google Patents.

- Google Patents. (1991). Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine. Google Patents.

- Wikipedia. GTP cyclohydrolase I. Wikipedia.

- Google Patents. (2018). Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate. Google Patents.

- Eureka. Preparation method of 2,4,5-triamino-6-hydroxypyrimidine sulfate and folic acid. Eureka.

- Britannica. Pteridine | chemical compound. Britannica.

- Singh, P., et al. Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview.

- Wikipedia. Pteridine. Wikipedia.

- Weiss, D., & Hausmann, H. (2022). Pushing at the Boundaries of Pterin Chemistry. PubMed Central (PMC).

- Cain, C. K. (1947). The Chemistry of the Pteridines. Chemical Reviews.

- Thöny, B., Auerbach, G., & Blau, N. (2000). Tetrahydrobiopterin biosynthesis, regeneration and functions. PubMed.

- Thöny, B., Auerbach, G., & Blau, N. (2000). Tetrahydrobiopterin biosynthesis, regeneration and functions. PubMed Central (PMC).

- Biosynth. (n.d.). 2,4,5-Triamino-6-hydroxypyrimidine sulfate. Biosynth.

- Wikipedia. Tetrahydrobiopterin. Wikipedia.

- Werner-Felmayer, G., Golderer, G., & Werner, E. R. (2002). Tetrahydrobiopterin biosynthesis, utilization and pharmacological effects. PubMed.

- Xia, Y., et al. (2019). The Critical Role of Tetrahydrobiopterin (BH4) Metabolism in Modulating Radiosensitivity: BH4/NOS Axis as an Angel or a Devil. PubMed Central (PMC).

- LookChem. (n.d.). Cas 35011-47-3, 2,4,5-Triamino-6-hydroxypyrimidine sulfate. LookChem.

- ChemicalBook. (2023). 2,4,5-Triamino-6-hydroxypyrimidine sulfate. ChemicalBook.

Sources

- 1. Pteridine - Wikipedia [en.wikipedia.org]

- 2. Pteridine | chemical compound | Britannica [britannica.com]

- 3. Pushing at the Boundaries of Pterin Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. – Oriental Journal of Chemistry [orientjchem.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. lookchem.com [lookchem.com]

- 7. 2,4,5-Triamino-6-hydroxypyrimidine sulfate | 35011-47-3 | FT12125 [biosynth.com]

- 8. 2,4,5-Triamino-6-hydroxypyrimidine sulfate | 35011-47-3 [chemicalbook.com]

- 9. tsijournals.com [tsijournals.com]

- 10. The Critical Role of Tetrahydrobiopterin (BH4) Metabolism in Modulating Radiosensitivity: BH4/NOS Axis as an Angel or a Devil - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reaction mechanism of GTP cyclohydrolase I: single turnover experiments using a kinetically competent reaction intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biosynthesis of pteridines. Reaction mechanism of GTP cyclohydrolase I - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of 6-Hydroxy-2,4,5-triaminopyrimidine in Biochemical Pathways: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxy-2,4,5-triaminopyrimidine (TOPA), a substituted pyrimidine, holds a critical position as a key intermediate in the biosynthesis of essential cofactors, including riboflavin (vitamin B2) and pteridines.[1][2] Its strategic placement in these metabolic pathways makes it a compound of significant interest for researchers in biochemistry, enzymology, and drug development. Understanding the synthesis, conversion, and regulation of TOPA provides a foundational framework for exploring a range of biological processes and developing novel therapeutic and agricultural agents. This technical guide offers a comprehensive overview of the biochemical significance of TOPA, detailing its role in key pathways, the enzymology of its formation, and practical methodologies for its study.

The Pivotal Role of TOPA in Pteridine and Riboflavin Biosynthesis